molecular formula C9H9ClN2O2 B8011563 6-Chloro-4-(cyclopropylamino)nicotinic acid

6-Chloro-4-(cyclopropylamino)nicotinic acid

Cat. No.: B8011563
M. Wt: 212.63 g/mol
InChI Key: WVMAJYZNIDTWEB-UHFFFAOYSA-N
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Description

6-Chloro-4-(cyclopropylamino)nicotinic acid is a chemical compound with significant applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its molecular structure, which includes a chloro group, a cyclopropylamino group, and a nicotinic acid moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Chloro-4-(cyclopropylamino)nicotinic acid typically involves multiple steps, starting with the chlorination of nicotinic acid followed by the introduction of the cyclopropylamino group. The reaction conditions often require the use of strong bases or acids, depending on the specific synthetic route chosen.

Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using reactors that allow for precise control of temperature, pressure, and reactant concentrations. The process is optimized to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: 6-Chloro-4-(cyclopropylamino)nicotinic acid can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed: The major products formed from these reactions include oxidized or reduced derivatives of the compound, as well as substituted analogs where different functional groups replace the original ones.

Scientific Research Applications

Chemistry: In chemistry, 6-Chloro-4-(cyclopropylamino)nicotinic acid is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of various pharmaceuticals and agrochemicals.

Biology: In biological research, this compound is utilized to study enzyme inhibition and receptor binding. It helps in understanding the mechanisms of action of various biological processes.

Medicine: In the medical field, this compound is explored for its potential therapeutic properties. It is investigated for its use in treating diseases such as cancer, inflammation, and neurological disorders.

Industry: In industry, this compound is used in the production of dyes, pigments, and other chemical products. Its versatility makes it valuable in various manufacturing processes.

Mechanism of Action

The mechanism by which 6-Chloro-4-(cyclopropylamino)nicotinic acid exerts its effects involves its interaction with specific molecular targets. It binds to receptors or enzymes, leading to the modulation of biological pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • 4-Chloro-6-(cyclopropylamino)pyrimidine

  • 6-Chloro-N-cyclopropyl-4-pyrimidinamine

  • 6-Chloro-N-cyclopropylpyrimidin-4-amine

Uniqueness: 6-Chloro-4-(cyclopropylamino)nicotinic acid is unique in its structure and reactivity compared to similar compounds. Its specific arrangement of functional groups allows for distinct chemical properties and biological activities.

Properties

IUPAC Name

6-chloro-4-(cyclopropylamino)pyridine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClN2O2/c10-8-3-7(12-5-1-2-5)6(4-11-8)9(13)14/h3-5H,1-2H2,(H,11,12)(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVMAJYZNIDTWEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC2=CC(=NC=C2C(=O)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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